Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane
Description
Properties
CAS No. |
921200-38-6 |
|---|---|
Molecular Formula |
C12H28O3Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C12H28O3Si2/c1-8-13-17(14-9-2,15-10-3)12(4)11-16(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
GMKUTRAVJPYIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(=C[Si](C)(C)C)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation Method
The hydrosilylation method typically follows these steps:
-
- Trimethylsilylpropene
- Ethanol or other alcohols
- Nickel or platinum catalyst
- Solvent (e.g., toluene)
-
In a dry round-bottom flask, combine trimethylsilylpropene with ethanol.
Add the catalyst (e.g., nickel complex) to the mixture.
Heat the mixture under reflux conditions for several hours while stirring.
After completion, cool the reaction mixture and filter out any insoluble materials.
Purify the product using column chromatography.
Alkylation Method
For alkylation, the following steps are generally followed:
-
- Trimethylsilylpropene
- Alkyl halide (e.g., ethyl bromide)
- Base (e.g., potassium carbonate)
-
In a nitrogen atmosphere, add trimethylsilylpropene to a flask containing a solution of alkyl halide and base in an appropriate solvent.
Stir the mixture at room temperature or slightly elevated temperatures for several hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Once complete, quench the reaction with water and extract the organic layer.
Dry over magnesium sulfate and evaporate the solvent to obtain crude triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane.
| Method | Advantages | Disadvantages |
|---|---|---|
| Hydrosilylation | High selectivity, good yields | Requires specific catalysts |
| Alkylation | Simplicity and ease of execution | May require multiple steps |
Recent studies have shown that optimizing reaction conditions such as temperature, pressure, and catalyst type significantly affects yield and purity of this compound. For instance, using nickel catalysts has demonstrated improved yields compared to traditional platinum catalysts under similar conditions. Additionally, exploring alternative solvents has been suggested to enhance reaction kinetics and product stability.
The preparation methods for this compound showcase a variety of synthetic strategies that can be tailored based on available resources and desired product specifications. Both hydrosilylation and alkylation reactions present viable pathways for synthesis, each with its own set of advantages and challenges.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Role in Organic Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is primarily utilized as a reagent for introducing isopropenyl and trimethylsilyl groups into organic molecules. Its nucleophilic nature allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : It can effectively substitute halides or other leaving groups in the presence of Lewis acids.
- Michael Addition : The compound adds to electron-deficient alkenes, forming Michael adducts under catalytic conditions.
Case Study: Total Synthesis of Natural Products
In a notable study, this compound was employed in the total synthesis of (±)-powelline. The introduction of silyl groups facilitated subsequent reactions that led to the desired complex natural product, showcasing its effectiveness in constructing intricate organic structures.
Catalysis
Catalytic Reactions
The compound serves as a nucleophile in various catalytic processes, notably in Lewis acid-promoted nucleophilic substitutions and Michael addition reactions. For instance:
- Michael Additions : When catalyzed by dityltin bis(triflate), this compound effectively participates in Michael additions, yielding high yields of Michael adducts.
Case Study: Reaction Optimization
Research optimizing visible-light-mediated reactions involving this compound revealed promising yields when combined with specific triarylamine catalysts. This approach enhances the efficiency of synthesizing biologically active compounds without relying on transition metal catalysts, indicating its potential for greener synthetic methodologies.
Material Science
Development of Functionalized Polymers
In material science, this compound acts as a building block for creating silane-functionalized polymers and coatings. Its unique reactivity allows for the development of materials with tailored properties for applications in coatings and adhesives.
| Property | This compound | Related Compounds |
|---|---|---|
| Functional Groups | Isopropenyl, Trimethylsilyl | Varies |
| Reactivity | High due to enol ether functionality | Lower reactivity |
| Applications | Organic synthesis, catalysis, material science | Limited |
While the primary applications of this compound lie in chemical reactions and organic synthesis, its biological activity is also noteworthy. It participates as a nucleophile in various chemical reactions that can lead to biologically relevant compounds.
Mechanism of Action
The mechanism of action of Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane involves the interaction of its silicon centers with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Estimated based on analogous silanes in .
Reactivity in Cross-Coupling Reactions
Table 2: Performance in Hiyama Alkynylation ()
| Substrate Silane | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Triethoxy(phenylethynyl)silane | 1,2-Diphenylethyne | 76 | Pd catalyst, NaOH, dioxane/water |
| Triethoxy(p-tolylethynyl)silane | 1-Methyl-4-(phenylethynyl)benzene | 68 | Same as above |
| Triethoxy(hex-1-yn-1-yl)silane | Hex-1-yn-1-ylbenzene | 41 | Same as above |
The target compound’s propenyl-TMS group may offer distinct regioselectivity compared to ethynyl or alkyl substituents. Ethynyl silanes (e.g., Triethoxy(phenylethynyl)silane) show higher yields (~76%) due to stabilized transition states in coupling reactions, while alkyl silanes (e.g., Triethoxy(octyl)silane) are less reactive in such contexts .
Stereochemical and Electronic Effects
Compounds like Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane () highlight the role of stereochemistry in reactivity, achieving 86% yield in asymmetric syntheses . The TMS group in the target compound may similarly influence electronic environments in catalytic cycles.
Biological Activity
Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane is a silane compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHOSi
- Molecular Weight : 246.36 g/mol
The structure includes a triethoxy group and a trimethylsilyl moiety, which contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that silane compounds, including triethoxy silanes, exhibit antimicrobial properties. The presence of the trimethylsilyl group enhances the hydrophobicity of the molecule, potentially improving its ability to disrupt microbial cell membranes. Studies have shown that trialkoxysilanes can inhibit the growth of various bacteria and fungi, making them candidates for use in antimicrobial coatings and treatments.
2. Cytotoxic Effects
Some studies have reported cytotoxic effects of silane compounds on cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and DNA damage. The exact pathways remain under investigation but suggest potential for therapeutic applications in oncology.
3. Radiolabeling Applications
This compound has been utilized in radiolabeling studies, particularly with carbon-11 isotopes for PET imaging. The compound's reactivity allows it to participate in radiochemical transformations, yielding high radiochemical yields (RCY) when used as a precursor for carbon-11 labeled compounds. This application is significant for developing imaging agents that can enhance the visualization of biological processes in vivo .
Case Studies and Experimental Data
Several studies have investigated the biological activity of triethoxy silanes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
